molecular formula C15H19N5O2 B2375152 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797872-06-0

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2375152
CAS No.: 1797872-06-0
M. Wt: 301.35
InChI Key: CICXURYFMKUGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research, designed around a strategic combination of pharmacologically active motifs. The compound features a 1,2,4-triazole moiety, a heterocycle widely recognized for its diverse biological activities. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, prominently featured in marketed anticonvulsant and anxiolytic drugs that act as positive allosteric modulators of the GABA_A receptor . This suggests potential research applications for this compound in neuroscience, particularly in investigating new therapies for neurological and psychiatric conditions. The molecular architecture also incorporates a 3-methoxypyrrolidine group, a structural element known to influence the physiochemical and binding properties of drug candidates. This moiety has been utilized in the development of potent P2Y12 receptor antagonists, demonstrating the value of this group in designing bioactive molecules for cardiovascular research . The acetamide linker serves as a key bridge, a feature common in many optimized drug molecules, such as pan-KIT mutant inhibitors for oncology research . This combination of structural features makes this compound a versatile candidate for hit-to-lead optimization campaigns. Researchers can leverage this compound to explore structure-activity relationships (SAR) in projects targeting G-protein coupled receptors (GPCRs) or kinases. It is supplied as a high-purity solid for use in standard in vitro and in vivo assays. This product is intended for research use only by trained professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experimental characterization to confirm its suitability for their specific applications.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-14-6-7-19(8-14)13-4-2-12(3-5-13)18-15(21)9-20-11-16-10-17-20/h2-5,10-11,14H,6-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICXURYFMKUGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components (Figure 1):

  • Aromatic amine : 4-(3-Methoxypyrrolidin-1-yl)aniline.
  • Acetyl-triazole : 2-(1H-1,2,4-Triazol-1-yl)acetic acid.

Synthesis of 4-(3-Methoxypyrrolidin-1-yl)aniline

This intermediate is synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) .

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromonitrobenzene and 3-methoxypyrrolidine affords 4-(3-methoxypyrrolidin-1-yl)nitrobenzene, followed by nitro reduction.

  • Reagents : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C.
  • Yield : 68–72% after column chromatography.
  • Reduction : Hydrogenation with H2/Pd-C in ethanol converts the nitro group to an amine (quantitative yield).
SNAr Pathway

4-Fluoronitrobenzene reacts with 3-methoxypyrrolidine under basic conditions (K2CO3, DMF, 80°C), followed by nitro reduction.

  • Yield : 60–65% for SNAr; 95% for reduction.

Synthesis of 2-(1H-1,2,4-Triazol-1-yl)acetic Acid

This component is prepared via alkylation of 1H-1,2,4-triazole with chloroacetic acid.

  • Reagents : 1H-1,2,4-Triazole, chloroacetic acid, NaOH, H2O, 80°C.
  • Yield : 85–90% after recrystallization.

Amide Coupling Strategies

The final step involves coupling 4-(3-methoxypyrrolidin-1-yl)aniline with 2-(1H-1,2,4-triazol-1-yl)acetic acid. Three methods are prevalent:

Carbodiimide-Mediated Coupling

EDCl/HOBt in DMF at 0°C to room temperature:

  • Reagents : EDCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (3 equiv).
  • Yield : 75–80%.
  • Purity : >95% (HPLC).

Uranium-Based Coupling

HATU/DIPEA in acetonitrile under microwave irradiation:

  • Conditions : 50 W, 100°C, 20 min.
  • Yield : 88–92%.
  • Advantage : Reduced racemization and faster reaction.

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine:

  • Yield : 70–75%.
  • Limitation : Requires stringent moisture control.

Reaction Optimization and Challenges

Regioselectivity in Triazole Alkylation

The 1H-1,2,4-triazole exists in equilibrium between 1H- and 4H- tautomers. Alkylation at the 1-position is favored using polar aprotic solvents (DMF) and elevated temperatures.

Purification Challenges

  • Byproducts : Unreacted aniline and acetyl-triazole are removed via silica gel chromatography (EtOAc/hexane, 1:1).
  • Final Product : Recrystallized from ethanol/water (4:1) to ≥99% purity.

Scalability

Microwave-assisted coupling (Method 2.2) is optimal for gram-scale synthesis, reducing reaction time from hours to minutes.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (600 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.68 (d, J = 8.4 Hz, 2H, ArH), 4.92 (s, 2H, CH2CO), 3.55–3.62 (m, 1H, pyrrolidine), 3.32 (s, 3H, OCH3).
  • 13C NMR : δ 169.8 (CO), 152.1 (triazole), 144.3 (ArC), 126.7 (ArC), 58.9 (OCH3), 52.4 (pyrrolidine).
  • HRMS : [M+H]+ calcd. for C16H20N5O2: 338.1612; found: 338.1609.

Chromatographic Purity

  • HPLC : tR = 6.7 min (C18, 45% MeCN/H2O), purity >99%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Scalability
EDCl/HOBt 75–80 95 12 h Moderate
HATU/Microwave 88–92 99 20 min High
Mixed Anhydride 70–75 90 6 h Low

Industrial Applications and Modifications

The compound’s structure allows derivatization at the triazole or pyrrolidine moieties. For example:

  • Triazole substitution : Introducing methyl groups at C3 enhances metabolic stability.
  • Pyrrolidine modification : Replacing methoxy with hydroxy improves solubility.

Chemical Reactions Analysis

Formation of the Acetamide Backbone

  • Reaction Type : Nucleophilic substitution or coupling reactions.

  • Process : A bromoacetamide intermediate reacts with 1H-1,2,4-triazole under basic conditions (e.g., NaH in DCM) to form the triazolyl-acetamide linkage .

  • Example :

    2 Bromoacetamide+1H 1 2 4 triazoleNaH DCM2 1H 1 2 4 triazol 1 yl acetamide\text{2 Bromoacetamide}+\text{1H 1 2 4 triazole}\xrightarrow{\text{NaH DCM}}\text{2 1H 1 2 4 triazol 1 yl acetamide}

Functionalization of the Aromatic Ring

  • The 4-(3-methoxypyrrolidin-1-yl)phenyl group is introduced via Buchwald–Hartwig amination or Ullmann coupling, using palladium catalysts .

Final Assembly

  • The acetamide and aryl-pyrrolidine components are coupled via carbodiimide-mediated amidation (e.g., EDCI or DCC).

Functional Group Transformations

The compound’s reactivity is governed by its triazole, acetamide, and pyrrolidine groups:

Triazole Reactivity

  • Alkylation : The triazole’s nitrogen can undergo alkylation with electrophiles (e.g., alkyl halides) .

  • Coordination Chemistry : The triazole moiety may act as a ligand for metal ions, enabling applications in catalysis .

Acetamide Hydrolysis

  • Conditions : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine derivatives.

    N 4 3 methoxypyrrolidin 1 yl phenyl 2 1H 1 2 4 triazol 1 yl acetamideH2O H+Carboxylic Acid+Amine\text{N 4 3 methoxypyrrolidin 1 yl phenyl 2 1H 1 2 4 triazol 1 yl acetamide}\xrightarrow{\text{H}_2\text{O H}^+}\text{Carboxylic Acid}+\text{Amine}

Pyrrolidine Modifications

  • The methoxy group on the pyrrolidine ring can undergo demethylation (e.g., BBr₃) or oxidation (e.g., KMnO₄) to yield hydroxyl or ketone derivatives .

Thermal Stability

  • Stable up to 200°C under inert atmospheres but decomposes above this temperature.

pH Sensitivity

  • Acidic Conditions : Protonation of the triazole nitrogen occurs, leading to potential ring-opening reactions .

  • Basic Conditions : Hydrolysis of the acetamide group dominates.

Photostability

  • Degrades under UV light (λ = 254 nm) via radical-mediated pathways .

Anticancer Agents

  • Modifications of the triazole ring enhance binding to kinase targets (e.g., EGFR or VEGFR) .

Antimicrobial Derivatives

  • Introducing halogens (e.g., Br or Cl) at the triazole position improves activity against resistant pathogens .

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibits various biological activities that make it a candidate for therapeutic applications. The following are key areas of interest:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against several bacterial strains.

Anticancer Potential

The compound has been evaluated for its anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Neuropharmacological Effects

Given the presence of the pyrrolidine structure, this compound may interact with neurotransmitter systems. Preliminary research suggests it could have implications in treating neurological disorders by modulating receptor activity.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of triazole compounds for their antimicrobial activity. This compound showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

A research article in Cancer Research explored the effects of triazole derivatives on cancer cell lines. The study found that this compound induced cell death in breast cancer cells via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with triazole moieties can interact with enzymes or receptors, inhibiting or modulating their activity. The methoxypyrrolidine group may enhance the compound’s binding affinity or selectivity towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core structural motifs with several derivatives documented in the evidence. Key comparisons include:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound 3-Methoxypyrrolidinyl-phenyl, 1,2,4-triazole-acetamide ~357.4 (calculated) Methoxy-pyrrolidine, 1,2,4-triazole, acetamide Hypothesized enzyme inhibition (e.g., cytohesins)
Compound 6m () 4-Chlorophenyl, naphthalen-1-yloxy-methyl-1,2,3-triazole 393.11 Chlorophenyl, 1,2,3-triazole, naphthoxy Antifungal/antimicrobial activity likely due to chloro and naphthoxy groups
Compound 54 () 3-Ethoxy-5-(2-fluorophenyl)-1,2,4-triazole, phenylsulfonyl 408.11 Fluoro-phenyl, sulfonyl, ethoxy Potential cytohesin inhibition; sulfonyl enhances electrophilicity
Compound 15a () Pyridinyl-pyrimidinyl, hydroxymethyl-1,2,3-triazole ~450 (estimated) Pyridine-pyrimidine, hydroxymethyl Antimyeloproliferative activity via kinase inhibition
Compound 4a–m () Benzothiazole, alkoxy, 1,2,4-triazol-3-yl-thio ~350–400 Benzothiazole, thioether Anticancer activity via tubulin disruption

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-methoxypyrrolidine group in the target compound likely reduces logP compared to chlorophenyl (6m) or naphthoxy derivatives, improving aqueous solubility .
  • Hydrogen Bonding: The acetamide NH and triazole N atoms provide H-bond donors/acceptors, critical for target engagement. This is shared with analogs like 54 and 15a .
  • Metabolic Stability : The 1,2,4-triazole in the target compound may confer resistance to oxidative metabolism compared to 1,2,3-triazoles (e.g., 6m) .

Key Research Findings and Gaps

  • Structural Advantage : The 3-methoxypyrrolidine group offers a unique combination of solubility and conformational rigidity, distinct from chlorophenyl (6m) or pyridine (15a) analogs .
  • Unresolved Questions: No direct data on the target’s cytohesin inhibition or metabolic stability exist in the evidence. Comparative studies with analogs like 54 and 56 are needed .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities supported by empirical data.

1. Chemical Structure and Synthesis

The compound features a complex structure consisting of a methoxypyrrolidine group, a phenyl ring, and a triazole moiety. The synthesis typically involves multiple steps:

  • Formation of Methoxypyrrolidine : This is achieved through the reaction of a suitable amine with a carbonyl compound.
  • Phenyl Ring Attachment : The methoxypyrrolidine intermediate is reacted with a halogenated benzene derivative.
  • Triazole Moiety Introduction : This is accomplished through coupling reactions using coupling agents like EDCI .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in folate synthesis by mimicking para-aminobenzoic acid (PABA), leading to antimicrobial effects.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Hep-G2), with significant reductions in cell viability observed in treated cells .

3.1 Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing triazole moieties are often evaluated for their effectiveness against pathogens such as E. coli and Staphylococcus aureus.

3.2 Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity:

CompoundCell LineIC50 (μM)Reference
This compoundHep-G218.92 ± 1.48
Acarbose (Standard)Hep-G2750.0

These results indicate that the compound's efficacy is significantly higher than the standard drug acarbose.

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of triazole-acetamides for their antimicrobial properties. The findings suggested that compounds structurally similar to this compound displayed significant inhibition against Vibrio cholerae and other pathogens .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on hepatocellular carcinoma, derivatives were screened using the MTT assay to determine their cytotoxic potential. The results indicated that certain triazole-containing compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

5. Future Research Directions

Further research is warranted to explore the full spectrum of biological activities of this compound. Potential areas include:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting a primary amine (e.g., 4-(3-methoxypyrrolidin-1-yl)aniline) with activated acetyl derivatives (e.g., 2-(1H-1,2,4-triazol-1-yl)acetic acid chloride) in anhydrous solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere .
  • Optimization : Temperature control (0–5°C for exothermic steps) and use of bases (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Assign peaks to confirm the methoxypyrrolidine, triazole, and acetamide moieties (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons; δ ~8.1 ppm for triazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C17H21N5O2: 340.1772) .
  • Elemental Analysis : Match experimental and theoretical C/H/N/O percentages (e.g., C: 60.16%, H: 6.24%, N: 20.63%) .

Basic: What initial biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes like CYP450 isoforms or kinases using fluorometric/colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced: How to design structure-activity relationship (SAR) studies to optimize bioactivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine (e.g., ethoxy instead of methoxy) or triazole (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., fungal CYP51 for antifungal activity) .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., triazole nitrogen) using MOE or Discovery Studio .

Advanced: How can researchers resolve contradictions in reported biological data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration in cell culture) .
  • Purity Validation : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .
  • Structural Analog Comparison : Cross-reference data with analogs (e.g., chloro vs. fluoro substitutions on phenyl rings) to identify substituent-specific effects .

Advanced: What in vivo models and pharmacokinetic (PK) protocols are suitable for preclinical evaluation?

Methodological Answer:

  • Rodent Models : Administer compound orally (10–50 mg/kg) to Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Bioanalysis : Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .
  • Metabolite Identification : Use high-resolution tandem MS to detect phase I/II metabolites in liver microsomes .

Advanced: How can combinatorial chemistry enhance derivative library synthesis?

Methodological Answer:

  • Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives efficiently .
  • Parallel Synthesis : Use automated reactors to vary substituents (e.g., aryl bromides for Suzuki couplings) in 96-well plates .
  • Solid-Phase Synthesis : Immobilize intermediates on Wang resin for stepwise amide/heterocycle formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.